![molecular formula C12H13F3 B055031 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene CAS No. 113947-86-7](/img/structure/B55031.png)
2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate reactions that are designed to introduce specific functional groups or to modify the molecular structure in a precise manner. For instance, the enynylation of 2-iodo-4-(phenylchalcogenyl)-1-butenes via intramolecular chelation leads to the synthesis of conjugated dienynes or trienynes, showcasing a method to construct complex molecules from simpler precursors (Shi, Le‐Ping Liu, & Jie Tang, 2005).
Molecular Structure Analysis
Molecular structure analysis often involves computational and spectroscopic techniques to determine the configuration and conformation of molecules. Studies such as quantum mechanical calculations and spectroscopic investigations provide insights into the structural parameters and vibrational frequencies of molecules, facilitating a deeper understanding of their behavior and reactivity (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
Chemical reactions involving 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene and its derivatives can lead to a variety of products, depending on the conditions and reactants used. For example, crossed beam reactions of the phenyl radical with 1,2-butadiene highlight the complexity and the potential for synthesizing diverse molecular structures through carefully controlled reactions (Yang et al., 2014).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and applications. The crystallographic structure of related compounds provides valuable information on the molecular arrangement and how it affects the overall properties of the material (Shi & Jian Jiang, 1999).
Applications De Recherche Scientifique
-
Chemical Synthesis
- “2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene” could potentially be used in chemical synthesis. For instance, a related compound, “2-Methyl-4-(trifluoromethyl)phenylboronic acid”, is available for purchase from chemical suppliers, suggesting it may be used as a reagent or intermediate in various chemical reactions .
-
Agriculture
-
Pharmaceuticals
- A compound named “{2-Methyl-4- { {4-methyl-2- [4- (trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid” which contains a “2-Methyl-4-[(4-trifluoromethyl)phenyl]” group can act like a peroxisome proliferator-activated receptor agonist. It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
-
Material Science
- “2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene” could potentially be used in the field of material science. For instance, a related compound, “2-Methyl-4-(trifluoromethyl)phenylboronic acid”, is available for purchase from chemical suppliers, suggesting it may be used as a reagent or intermediate in various chemical reactions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-methylbut-3-enyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c1-9(2)3-4-10-5-7-11(8-6-10)12(13,14)15/h5-8H,1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPQPLOCSFDJEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641209 |
Source


|
| Record name | 1-(3-Methylbut-3-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene | |
CAS RN |
113947-86-7 |
Source


|
| Record name | 1-(3-Methylbut-3-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

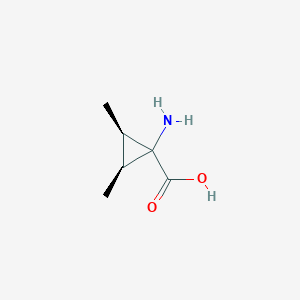
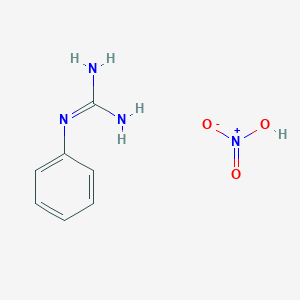
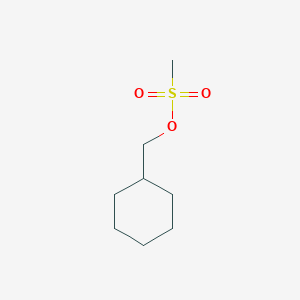
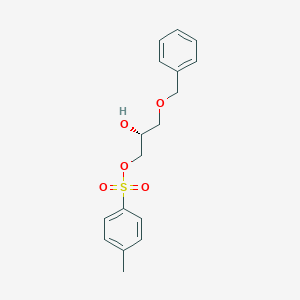
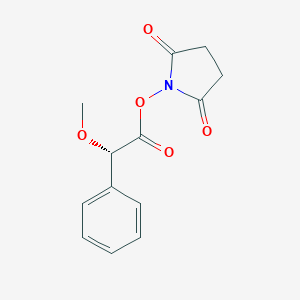
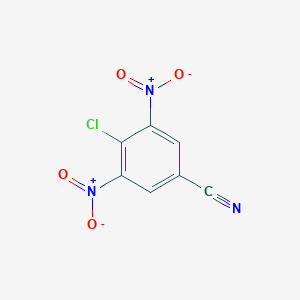
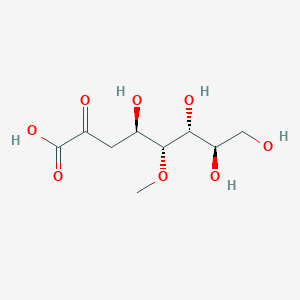
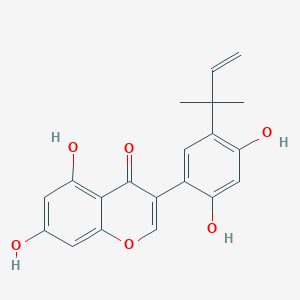
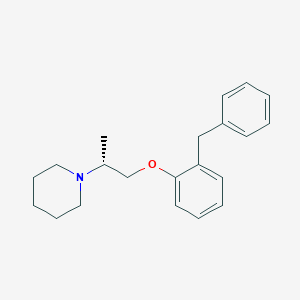
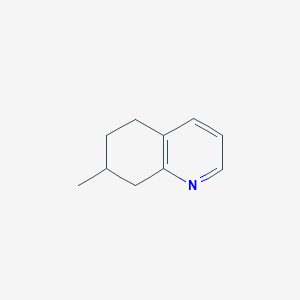
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)


